1H-Pyrazole, 4-(trimethylsilyl)-
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Overview
Description
1H-Pyrazole, 4-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trimethylsilyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 4-(trimethylsilyl)- can be synthesized through various methodsFor instance, the reaction of hydrazine with acetylacetone in the presence of a base can yield the pyrazole ring, which can then be silylated using trimethylsilyl chloride .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 4-(trimethylsilyl)- typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as iron or copper can enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches, such as using water or polyethylene glycol as solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1H-Pyrazole, 4-(trimethylsilyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
- 1H-Pyrazole, 3-(trimethylsilyl)-
- 1H-Pyrazole, 5-(trimethylsilyl)-
- 1H-Pyrazole, 4-(methyl)-
Comparison: 1H-Pyrazole, 4-(trimethylsilyl)- is unique due to the specific position of the trimethylsilyl group, which can influence its reactivity and biological activity. Compared to other trimethylsilyl-substituted pyrazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
34690-52-3 |
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Molecular Formula |
C6H12N2Si |
Molecular Weight |
140.26 g/mol |
IUPAC Name |
trimethyl(1H-pyrazol-4-yl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)6-4-7-8-5-6/h4-5H,1-3H3,(H,7,8) |
InChI Key |
CYUVIDXPRULZGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CNN=C1 |
Origin of Product |
United States |
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